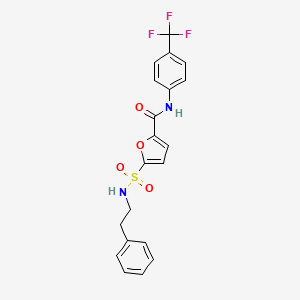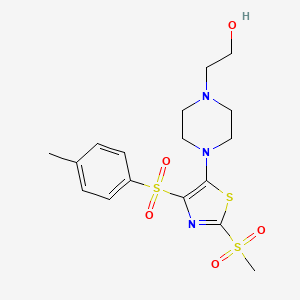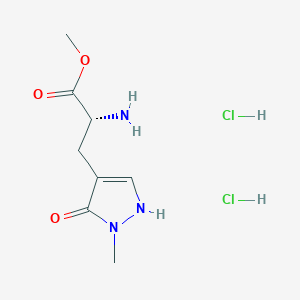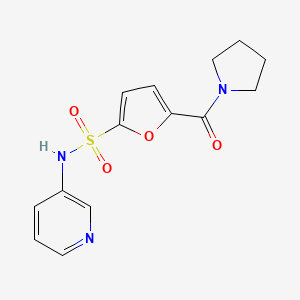
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- From α-Chloro Ketones : Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (R₁ = CN) can be synthesized by reacting ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt. A similar reaction with ethyl cyanoacetate yields diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (R₁ = CO₂Et) .
- From β-Dicarbonyl Compounds : Condensation of acetylacetone with ethyl bromopyruvate leads to ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further transformed into the desired compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have detailed the synthesis and characterization of compounds related to "1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea," focusing on their structural and chemical properties. These compounds are synthesized through various chemical reactions and characterized using techniques like FTIR, 1H NMR, and elemental analysis to determine their structural configurations and properties. The synthesis often aims at generating novel compounds with potential biological activities, including antimicrobial and anticancer properties (Hamed et al., 2020; Kumaraswamy et al., 2008).
Antimicrobial Activity
The antimicrobial properties of compounds within this chemical family have been extensively studied. These compounds exhibit significant activity against a range of gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial activity is attributed to the specific structural moieties present in these compounds, making them potential candidates for the development of new antimicrobial agents (Rani et al., 2015; Ravula et al., 2016).
Anticancer Activity
Research into the anticancer potential of these compounds has shown promising results. Some derivatives have been evaluated for their ability to suppress cancer cell growth through mechanisms such as cell cycle arrest and autophagy. The exploration of these compounds for anticancer applications underscores the importance of chemical modifications to enhance their therapeutic potential (Zheng et al., 2010).
Biological Evaluations Beyond Antimicrobial and Anticancer Activities
Apart from antimicrobial and anticancer activities, these compounds have also been evaluated for other biological activities, including anti-inflammatory, analgesic, anthelmintic, diuretic, antipyretic, and fungicidal activities. Such diverse biological evaluations suggest the versatility of these compounds in pharmaceutical research and their potential for development into multifunctional therapeutic agents (Kumaraswamy et al., 2008; Ahmed et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Furan and pyrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
Furan and pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Furan and pyrazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
Furan derivatives have been reported to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan and pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse cellular and molecular effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental factors such as temperature .
Eigenschaften
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(19-15-4-2-1-3-5-15)17-7-8-20-11-14(10-18-20)13-6-9-22-12-13/h1-6,9-12H,7-8H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOVTABEOFIFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)



![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)




![3-Bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)
![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)